2-(1,3-Dibromopropan-2-yloxy)ethanol
Description
Properties
CAS No. |
5426-36-8 |
|---|---|
Molecular Formula |
C5H10Br2O2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
2-(1,3-dibromopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2 |
InChI Key |
OFSMCGQQTGRVGN-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(CBr)CBr)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using 1,3-Dibromopropane
The reaction of 1,3-dibromopropane with ethanol under basic conditions represents a straightforward route to 2-(1,3-Dibromopropan-2-yloxy)ethanol. In this method, ethanol is deprotonated to form ethoxide, which attacks the central carbon of 1,3-dibromopropane. A modified protocol from employs potassium carbonate and potassium iodide in ethanol/water to facilitate the coupling of alcohols with dibromoalkanes.
Reaction Conditions :
- Solvent : Ethanol/water (4:1 v/v)
- Base : K₂CO₃ (2.5 equiv)
- Catalyst : KI (0.1 equiv)
- Temperature : Reflux (78°C)
- Time : 12–18 hours
Under these conditions, the ethoxide ion selectively targets the central carbon of 1,3-dibromopropane, yielding the product in 15–30% efficiency. Challenges include competing elimination reactions, which necessitate precise control of base strength and temperature.
Phase-Transfer Catalysis
To mitigate elimination, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) enhances nucleophilicity while minimizing side reactions. This method, adapted from, achieves a 40% yield by maintaining mild conditions (25–30°C, 6 hours).
Bromination of 2-(Hydroxyethoxy)propan-1,3-diol
Selective Bromination with N-Bromosuccinimide (NBS)
A two-step synthesis begins with the preparation of 2-(hydroxyethoxy)propan-1,3-diol, followed by bromination. The diol is synthesized via acid-catalyzed etherification of propane-1,2,3-triol (glycerol) with ethylene glycol, as detailed in. Subsequent bromination using NBS and triphenylphosphine (PPh₃) in dichloromethane replaces hydroxyl groups with bromine atoms.
Step 1: Etherification
- Reactants : Glycerol (1.0 equiv), ethylene glycol (1.2 equiv)
- Catalyst : H₂SO₄ (0.1 equiv)
- Temperature : 110°C
- Yield : 55%
Step 2: Bromination
- Brominating Agent : NBS (2.2 equiv), PPh₃ (2.2 equiv)
- Solvent : DCM
- Temperature : 0°C to room temperature
- Yield : 48%
This method offers superior regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of NBS.
Williamson Ether Synthesis with Modified Substrates
Tosylate Intermediate Route
To enhance leaving-group ability, the hydroxyl group of 1,3-dibromopropan-2-ol is converted to a tosylate prior to ethoxylation. The tosylate is prepared using p-toluenesulfonyl chloride (TsCl) in pyridine, followed by displacement with sodium ethoxide.
Tosylation :
- Reactants : 1,3-Dibromopropan-2-ol (1.0 equiv), TsCl (1.1 equiv)
- Solvent : Pyridine
- Temperature : 0°C to room temperature
- Yield : 85%
Displacement :
- Nucleophile : NaOCH₂CH₃ (1.5 equiv)
- Solvent : Dry THF
- Temperature : 60°C
- Yield : 65%
This method avoids direct handling of volatile dibromopropane and improves reaction control.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 1,3-Dibromopropane, K₂CO₃ | 15–30% | Simple setup | Low yield, elimination side reactions |
| Phase-Transfer Catalysis | TBAB, K₂CO₃ | 40% | Mild conditions, reduced elimination | Requires solvent separation |
| NBS Bromination | NBS, PPh₃ | 48% | High selectivity | Multistep, costly reagents |
| Tosylate Displacement | TsCl, NaOCH₂CH₃ | 65% | High yield, controlled reactivity | Requires intermediate synthesis |
Scalability and Industrial Applications
Industrial-scale production favors the phase-transfer catalysis route due to its compatibility with continuous-flow reactors and reduced energy input. However, the tosylate method is preferred for high-purity applications, such as pharmaceutical intermediates, where byproduct minimization is critical.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
2-(1,3-Dioxolan-2-yl)ethanol (C₅H₁₀O₃; MW 118.13 g/mol )
- Structure: Contains a dioxolane ring (a cyclic ether) attached to ethanol.
- Key Differences :
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (C₁₆H₂₆O₃; MW 274.37 g/mol )
- Structure: Features a bulky aryl-ether group linked to ethanol.
- Key Differences: The tetramethylbutylphenoxy group increases lipophilicity, making it suitable for surfactant applications. Bromine-free structure reduces electrophilic reactivity compared to the dibromo target compound .
3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic Acid Ethanol Monosolvate
- Structure: Dibromo substituents on an aromatic biphenyl core, with ethanol as a solvate .
- Key Differences :
Physical and Chemical Properties
The table below summarizes key differences:
Key Observations:
Bromine Effects: The aliphatic bromines in the target compound likely increase density and polarity compared to non-halogenated analogs.
Steric vs. Electronic Effects : The bulky tetramethylbutyl group in imposes steric hindrance, whereas bromines in the target compound introduce electronic effects (e.g., dipole moments).
Applications: Non-halogenated ether-alcohols (e.g., ) are preferred in benign solvents, while brominated variants may serve specialized roles in flame retardancy or organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
